molecular formula C24H24N4O2S B11371876 N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11371876
M. Wt: 432.5 g/mol
InChI Key: APXHONMRFHCWFQ-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features multiple functional groups, including benzothiazole, indole, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide” likely involves multiple steps, including the formation of the benzothiazole and indole rings, followed by their coupling with the pyrrolidine-3-carboxamide core. Typical reaction conditions might include:

    Formation of Benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of Indole: The Fischer indole synthesis is a common method, involving the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reactions: The final coupling might involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation at the indole or benzothiazole rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: Electrophilic substitution reactions could occur on the aromatic rings, especially the indole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

The compound could serve as a building block for the synthesis of more complex molecules, potentially useful in materials science or catalysis.

Biology

Due to the presence of bioactive moieties like benzothiazole and indole, the compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as drug candidates, targeting specific enzymes or receptors.

Industry

The compound might find applications in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The benzothiazole and indole rings could interact with hydrophobic pockets, while the amide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its combination of these three bioactive moieties, potentially leading to synergistic effects and novel biological activities.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H24N4O2S/c1-14-6-7-19-18(10-14)16(12-25-19)8-9-28-13-17(11-21(28)29)23(30)27-24-26-22-15(2)4-3-5-20(22)31-24/h3-7,10,12,17,25H,8-9,11,13H2,1-2H3,(H,26,27,30)

InChI Key

APXHONMRFHCWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NC5=C(C=CC=C5S4)C

Origin of Product

United States

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